N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide
Description
N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide (CAS: 1019323-14-8) is a halogenated heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 2 and a carboxamide group at position 4. The carboxamide nitrogen is further bonded to a 2-bromophenyl group.
The compound is commercially available from suppliers like Sigma-Aldrich and Chongqing Chemdad, indicating its utility in medicinal chemistry research or as a synthetic intermediate .
Properties
IUPAC Name |
N-(2-bromophenyl)-2-chloropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O/c13-9-3-1-2-4-10(9)16-12(17)8-5-6-15-11(14)7-8/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTXVKOSCWGQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=NC=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide typically involves the reaction of 2-bromophenylamine with 2-chloropyridine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of various chemical products, including pharmaceuticals and agrochemicals. Its halogenated structure can enhance reactivity and selectivity in chemical reactions, making it valuable for synthetic chemists.
Biological Research
Antimicrobial and Antiviral Properties
Research indicates that N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide exhibits antimicrobial activity against several pathogens. Studies have shown its effectiveness against drug-resistant bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae, highlighting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The compound's mechanism involves interactions with specific biological targets, such as enzymes or receptors, which may modulate their activity. This characteristic makes it a candidate for further exploration in drug discovery, particularly for conditions influenced by these biological pathways .
Medicinal Chemistry
Drug Development Potential
this compound is being investigated for its potential use in drug development. Its structural similarities to other bioactive compounds suggest that it may influence various biochemical pathways, including those related to cancer and inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the compound's efficacy in preclinical models. For instance, its derivatives have shown promise in inhibiting specific protein kinases associated with cancer progression, suggesting that this compound could be developed into a therapeutic agent .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Research has demonstrated that modifications to the halogen substituents can significantly impact the compound's efficacy against various targets. The SAR studies provide insights into how different substituents affect the interaction with biological molecules, guiding future synthesis efforts .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Used as an intermediate for synthesizing complex organic molecules |
| Antimicrobial Research | Effective against drug-resistant bacteria; potential for new antibiotic development |
| Medicinal Chemistry | Investigated for therapeutic applications in cancer and inflammatory diseases |
| SAR Studies | Insights into how structural modifications affect biological activity |
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: Ortho vs. Para Bromophenyl Substitution
The position of the bromine atom on the phenyl ring significantly influences molecular interactions. For example, N-(4-bromophenyl)-2-chloropyridine-4-carboxamide (CAS: 1019372-53-2) differs only in the bromine substitution (para instead of ortho).
| Compound Name | CAS Number | Substituent Position | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide | 1019323-14-8 | Ortho (2-bromo) | C₁₂H₈BrClN₂O | 311.56 |
| N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide | 1019372-53-2 | Para (4-bromo) | C₁₂H₈BrClN₂O | 311.56 |
In contrast, the para isomer allows for a more linear arrangement, which could enhance π-π stacking interactions in crystal structures or with aromatic residues in proteins .
Heterocyclic Variations: Pyridine vs. Benzene
Replacing the pyridine ring with a benzene ring alters electronic properties and hydrogen-bonding capacity. N-(2-Bromophenyl)-2-chlorobenzamide (CAS: 299954-54-4) serves as a direct analog:
| Compound Name | Heterocycle | CAS Number | Molecular Formula |
|---|---|---|---|
| This compound | Pyridine | 1019323-14-8 | C₁₂H₈BrClN₂O |
| N-(2-Bromophenyl)-2-chlorobenzamide | Benzene | 299954-54-4 | C₁₃H₉BrClNO |
This may enhance solubility in polar solvents compared to the benzene analog. Additionally, the pyridine’s electron-deficient nature could influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) or interactions with biological targets .
Substituent Effects: Chloro vs. Other Functional Groups
The 2-chloro substituent on the pyridine ring can be compared to other derivatives, such as 2-chloropyridine-4-carboxamide (CAS: 100859-84-5), which lacks the bromophenyl group:
| Compound Name | Substituents | CAS Number | Molecular Weight |
|---|---|---|---|
| 2-Chloropyridine-4-carboxamide | No bromophenyl group | 100859-84-5 | 156.57 |
| This compound | Bromophenyl + chloro | 1019323-14-8 | 311.56 |
The addition of the bromophenyl group increases molecular weight by ~155 Da, likely enhancing lipophilicity (logP) and membrane permeability. This modification is critical in drug design, where lipophilicity balances solubility and bioavailability .
Biological Activity
N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromophenyl group and a chloro group, along with a carboxamide functional group. This unique structure may influence its interaction with biological targets, enhancing its therapeutic potential.
Biological Activity Overview
-
Antimicrobial Activity :
- Similar compounds have demonstrated promising antimicrobial properties. For instance, derivatives with halogen substitutions have been shown to inhibit the growth of various bacterial strains, including drug-resistant pathogens .
- This compound's structural similarities to active antimicrobial agents suggest potential efficacy against Gram-positive and Gram-negative bacteria .
-
Anticancer Activity :
- The compound's ability to modulate protein kinases may position it as a candidate for cancer therapy. Protein kinases are crucial in regulating cell proliferation and survival, making them prime targets for anticancer drugs .
- Research indicates that compounds with similar structures can exhibit cytotoxic effects against specific cancer cell lines, such as MCF7 (breast cancer) cells, through mechanisms involving apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties :
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Protein Kinase Inhibition : The compound may inhibit specific kinases involved in signaling pathways that regulate cell growth and survival, contributing to its anticancer effects.
- Antimicrobial Mechanisms : Potential mechanisms include disruption of bacterial cell wall synthesis or interference with essential metabolic pathways in bacteria .
Table 1: Summary of Biological Activities
Notable Research Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of derivatives similar to this compound against various pathogens using standard methods like the agar well diffusion method. Compounds exhibited significant zones of inhibition, indicating strong antibacterial properties .
- Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly reduced cell viability in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis and cell cycle disruption .
- Inflammation Models : Experimental models indicated that the compound could reduce inflammation markers, supporting its potential application in treating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide, and how can yield and purity be maximized?
The synthesis typically involves coupling 2-chloropyridine-4-carboxylic acid with 2-bromoaniline via amide bond formation using activating agents like EDCI/HOBt or DCC. Key parameters include solvent choice (e.g., DMF or THF), reaction temperature (60–80°C), and stoichiometric ratios (1:1.2 for acid to amine). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitoring by TLC and NMR ensures intermediate stability, as bromophenyl groups may undergo unintended substitutions under prolonged heating .
Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?
- NMR : , , and 2D experiments (HSQC, HMBC) confirm regiochemistry and detect rotational isomers caused by restricted amide bond rotation.
- X-ray crystallography : Single-crystal analysis using SHELXL (via SHELXTL suite) resolves bond lengths (e.g., C–Br: ~1.89 Å, C–Cl: ~1.72 Å) and dihedral angles between aromatic rings. ORTEP-3 graphical interfaces aid in visualizing thermal ellipsoids and hydrogen-bonding networks .
Q. How can solubility challenges in biological assays be addressed?
Co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) enhance aqueous solubility. For in vitro assays, pre-dissolving in DMSO followed by dilution in PBS (pH 7.4) minimizes aggregation. Solubility parameters (logP ~3.2) predict moderate lipophilicity, requiring optimization for cell permeability .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., non-isomorphic crystals) be resolved during structure refinement?
Non-isomorphism often arises from solvent inclusion or disorder. Strategies include:
Q. What computational methods complement experimental data for analyzing electronic properties?
- *DFT calculations (B3LYP/6-31G basis set)**: Predict frontier molecular orbitals (HOMO-LUMO gaps ~4.1 eV) and electrostatic potential maps to identify electrophilic/nucleophilic sites.
- Molecular docking (AutoDock Vina) : Assess binding affinities to targets like kinases (ΔG ~-8.2 kcal/mol) by aligning the chloropyridine moiety with ATP-binding pockets .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
Comparative SAR studies show:
- Bromine at 2-phenyl position : Enhances hydrophobic interactions but reduces metabolic stability (t < 2 hrs in microsomes).
- Chlorine at pyridine-2 position : Improves target selectivity (IC ~0.5 μM vs. off-targets >10 μM).
Replacing Cl with electron-withdrawing groups (e.g., CF) increases potency but may introduce toxicity .
Q. How should researchers address discrepancies in biological assay reproducibility?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
